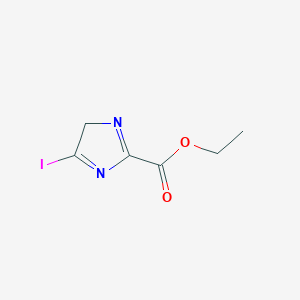![molecular formula C7H7N3S B13980526 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine CAS No. 569361-72-4](/img/structure/B13980526.png)
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that belongs to the class of thiadiazines.
Méthodes De Préparation
The synthesis of 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazinecarbodithioic acid with cyclic anhydrides, followed by condensation with oxalyl chloride or chloroacetic acid derivatives . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the compound .
Analyse Des Réactions Chimiques
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer activities . In materials science, it has been explored for its potential use in the design of novel materials with unique electronic and optical properties . Additionally, its ability to form stable complexes with metal ions has made it a subject of interest in coordination chemistry .
Mécanisme D'action
The mechanism of action of 2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical processes . For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and benzimidazole-thione derivatives . These compounds share similar structural features and biological activities but may differ in their specific properties and applications. For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has been studied for its anticancer and antimicrobial activities, while benzimidazole-thione derivatives have shown promise as antifungal and antiviral agents . The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities .
Propriétés
Numéro CAS |
569361-72-4 |
|---|---|
Formule moléculaire |
C7H7N3S |
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
2H-[1,3,5]thiadiazino[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H7N3S/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2 |
Clé InChI |
IEZUYGFPCQEEJB-UHFFFAOYSA-N |
SMILES canonique |
C1N=CN2C=CC=CN=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)



![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)






![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)

![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
